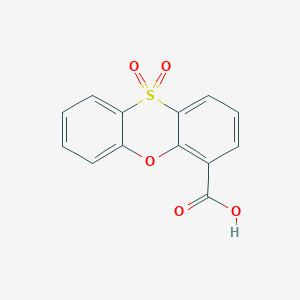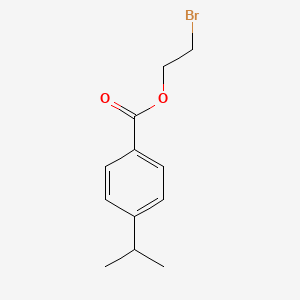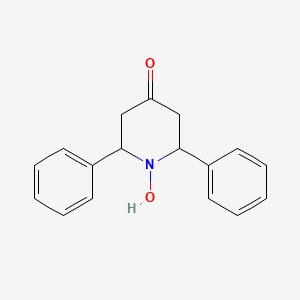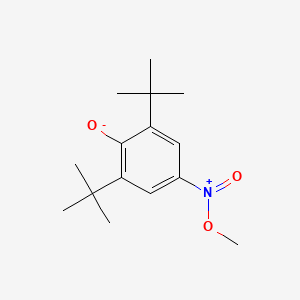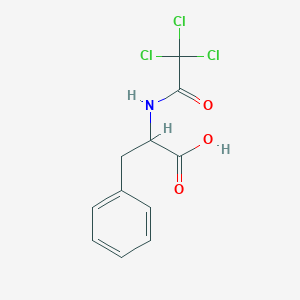
N-(trichloroacetyl)phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(trichloroacetyl)phenylalanine is a synthetic compound derived from phenylalanine, an essential amino acid. This compound is characterized by the presence of a trichloroacetyl group attached to the nitrogen atom of phenylalanine. It has a molecular formula of C11H10Cl3NO3 and a molecular weight of 310.56 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(trichloroacetyl)phenylalanine can be synthesized through the reaction of phenylalanine with trichloroacetic anhydride. The reaction typically occurs in the presence of a base such as pyridine, which acts as a catalyst. The process involves the acylation of the amino group of phenylalanine by the trichloroacetic anhydride, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems could further enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(trichloroacetyl)phenylalanine can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield phenylalanine and trichloroacetic acid.
Substitution: The trichloroacetyl group can be substituted with other acyl groups under appropriate conditions.
Reduction: The trichloroacetyl group can be reduced to a less chlorinated acyl group using reducing agents.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Substitution: Requires acylating agents and catalysts such as pyridine.
Reduction: Involves reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Phenylalanine and trichloroacetic acid.
Substitution: N-acylphenylalanine derivatives.
Reduction: Reduced acyl derivatives of phenylalanine.
Aplicaciones Científicas De Investigación
N-(trichloroacetyl)phenylalanine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential effects on enzyme activity and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals
Mecanismo De Acción
The mechanism of action of N-(trichloroacetyl)phenylalanine involves its interaction with biological molecules, particularly proteins and enzymes. The trichloroacetyl group can form covalent bonds with amino acid residues in proteins, potentially altering their structure and function. This interaction can affect enzyme activity, protein-protein interactions, and cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-acetylphenylalanine: Similar structure but with an acetyl group instead of a trichloroacetyl group.
N-benzoylphenylalanine: Contains a benzoyl group instead of a trichloroacetyl group.
N-formylphenylalanine: Features a formyl group in place of the trichloroacetyl group.
Uniqueness
N-(trichloroacetyl)phenylalanine is unique due to the presence of the trichloroacetyl group, which imparts distinct chemical properties such as increased reactivity and potential for forming covalent bonds with proteins. This makes it particularly useful in applications requiring strong and specific interactions with biological molecules .
Propiedades
Número CAS |
15167-27-8 |
|---|---|
Fórmula molecular |
C11H10Cl3NO3 |
Peso molecular |
310.6 g/mol |
Nombre IUPAC |
3-phenyl-2-[(2,2,2-trichloroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C11H10Cl3NO3/c12-11(13,14)10(18)15-8(9(16)17)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18)(H,16,17) |
Clave InChI |
XTCXBOHYWZUZJF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



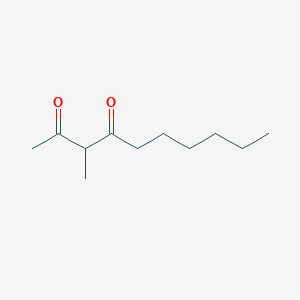
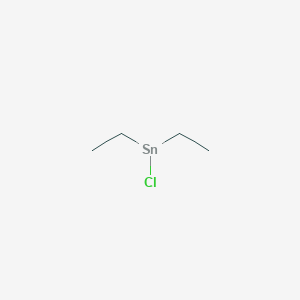

![1,3-Dioxohexahydro-1H-cyclopenta[c]furan-4,5-dicarboxylic acid](/img/structure/B14722120.png)
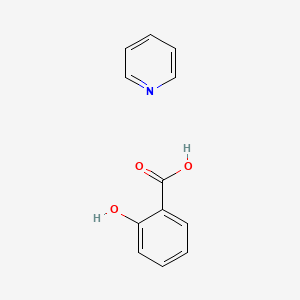

methanol](/img/structure/B14722152.png)


